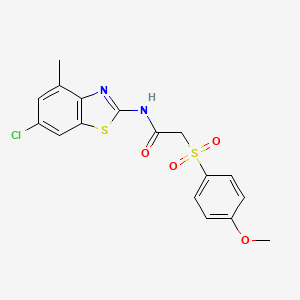

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide

Description

This compound features a benzothiazole core substituted with a chloro group at position 6 and a methyl group at position 2. The acetamide side chain is modified with a 4-methoxybenzenesulfonyl moiety, which enhances its electronic and steric properties. Benzothiazole derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities, attributed to their ability to interact with biological targets like DNA gyrase or kinases . The 4-methoxybenzenesulfonyl group may improve solubility and target binding compared to simpler sulfonamides .

Properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S2/c1-10-7-11(18)8-14-16(10)20-17(25-14)19-15(21)9-26(22,23)13-5-3-12(24-2)4-6-13/h3-8H,9H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCWAHJBNOBVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

Acetylation: Finally, the acetyl group is added through a reaction with acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit promising antimicrobial properties. N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide has been studied for its efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of benzothiazole showed significant inhibitory effects against resistant strains of bacteria, suggesting that this compound may serve as a lead in developing new antibiotics .

1.2 Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it has shown potential as an inhibitor of acetylcholinesterase, an enzyme linked to Alzheimer's disease. Virtual screening techniques have identified it as a candidate for further development in the context of neurodegenerative diseases . The structure of the compound allows for interactions at the active site of the enzyme, potentially leading to therapeutic applications in cognitive disorders.

Cancer Therapeutics

2.1 Mechanism of Action

This compound has been evaluated for its anticancer properties. Its mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, studies have suggested that compounds with similar structures can induce cell cycle arrest and promote apoptosis in cancer cells by activating p53 pathways .

2.2 Case Studies

Several case studies have documented the effects of benzothiazole derivatives on different cancer cell lines:

These studies highlight the potential of this compound as a candidate for further research and development in oncology.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzothiazole Core

- Chloro vs. Methoxy/Nitro Groups: The chloro and methyl substituents in the target compound contrast with analogs like N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide (), where a methoxy group at position 6 and a 4-methylbenzenesulfonyl group are present. Chloro groups, being electron-withdrawing, may instead favor interactions with hydrophobic enzyme pockets . N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide () introduces a nitro group, a strong electron-withdrawing substituent. Nitro derivatives are often associated with enhanced cytotoxicity but may reduce selectivity due to increased reactivity .

Variations in the Acetamide Side Chain

- Sulfonyl Group Modifications: The 4-methoxybenzenesulfonyl group in the target compound differs from KN-93 (), which shares the 4-methoxybenzenesulfonyl motif but includes a chlorocinnamyl-benzylamine chain. KN-93 is a CaMKII inhibitor, suggesting that the benzothiazole core in the target compound may redirect activity toward antimicrobial or anticancer targets . N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide () replaces the methoxy with a methyl group on the sulfonyl benzene.

Heterocyclic Attachments :

Table 1: Key Comparisons of Structural and Functional Properties

- Antimicrobial Potential: The target compound’s sulfonyl group may mimic BTC-j (), which inhibits DNA gyrase. However, the chloro and methyl substituents could reduce solubility, necessitating further optimization .

- Enzyme Inhibition : Structural similarity to KN-93 suggests possible kinase interactions, but the benzothiazole core may prioritize alternative targets like PI3K (as docked in ) .

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 369.83 g/mol. Its structural components include:

- Benzothiazole Ring : Contributes to various biological activities.

- Methoxybenzenesulfonyl Group : Enhances solubility and bioavailability.

Anticancer Activity

Several studies have demonstrated the anticancer properties of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

Case Study : A study by Mijin et al. (2008) highlighted the anticancer effects of N-substituted benzothiazole derivatives, showing significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of tumor growth in vivo .

Antibacterial Properties

The antibacterial activity of benzothiazole derivatives has been well-documented. These compounds often exhibit effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings : A study published in the Journal of Medicinal Chemistry found that certain benzothiazoles displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range . The presence of the methoxy group in our compound may further enhance its antibacterial efficacy.

Antifungal Activity

Benzothiazole compounds have also been explored for their antifungal properties. Their mechanism typically involves disruption of fungal cell membranes or inhibition of key enzymes.

Evidence : Research indicates that benzothiazole derivatives can inhibit fungal growth by targeting ergosterol biosynthesis, a crucial component of fungal cell membranes .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may inhibit specific enzymes critical for cellular function in pathogens.

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.

- Membrane Disruption : Interaction with lipid membranes in fungi and bacteria, leading to cell lysis.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.